3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide
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Overview
Description
3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C23H19N3O3S and a molecular weight of 417.48 g/mol . This compound is characterized by its complex structure, which includes a methoxy group, a methylphenyl group, and a carbamothioyl group attached to a benzamide core . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with 3-methylphenyl isothiocyanate under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[(3-methylphenyl)carbamoyl]benzamide
- 3-methoxy-N-[(3-methylphenyl)thiocarbamoyl]benzamide
- 3-methoxy-N-[(3-methylphenyl)carbamothioyl]aniline
Uniqueness
3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-5-3-7-13(9-11)17-16(21)18-15(19)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQKWLBQLZUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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